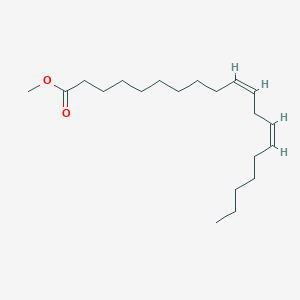

DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER typically involves the esterification of 10,13-nonadecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 10,13-nonadecadienoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroperoxides.

Reduction: It can be reduced to form saturated methyl esters.

Substitution: The double bonds in the compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Halogens such as bromine or chlorine can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroperoxides.

Reduction: Saturated methyl esters.

Substitution: Halogenated derivatives.

科学的研究の応用

Biochemical Research

Fatty Acid Profile Analysis

Delta 10 cis-13 nonadecadienoic acid methyl ester is utilized in the analysis of fatty acid profiles in biological samples. Its unique structure allows researchers to differentiate it from other fatty acids during gas chromatography mass spectrometry (GC-MS) analyses. This capability is crucial for studying lipid metabolism and understanding the role of specific fatty acids in health and disease .

Substrate for Enzymatic Reactions

This compound serves as a substrate in enzymatic reactions, particularly in studies involving fatty acid hydratases. Research has demonstrated that certain lactic acid bacteria can convert unsaturated fatty acids into hydroxy fatty acids, which may have bioactive properties. This compound can be used to investigate these biochemical pathways .

Nutritional Applications

Potential Health Benefits

Research indicates that unsaturated fatty acids, including delta 10 cis-13 nonadecadienoic acid, may contribute to various health benefits such as anti-inflammatory effects and improved cardiovascular health. The methyl ester form is often used in dietary supplements and functional foods to enhance the bioavailability of these fatty acids .

Fatty Acid Supplementation Studies

Studies have explored the effects of dietary supplementation with specific fatty acids on metabolic health. This compound can be included in such studies to assess its impact on lipid profiles, inflammatory markers, and overall metabolic function .

Material Science Applications

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been investigated for developing biodegradable plastics. Its chemical properties allow it to enhance the flexibility and degradation rates of biopolymers, making it a candidate for sustainable material applications .

Surfactant Properties

As a fatty acid methyl ester, this compound exhibits surfactant properties that can be exploited in various formulations, including detergents and emulsifiers. Its ability to lower surface tension makes it useful in enhancing the stability of emulsions and foams .

Case Studies

作用機序

The mechanism of action of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, altering their fluidity and function. It can also be metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive metabolites that exert various biological effects .

類似化合物との比較

Similar Compounds

Methyl 9,12-octadecadienoate:

Methyl 11,14-eicosadienoate: Another polyunsaturated fatty acid methyl ester with a similar structure.

Uniqueness

DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER is unique due to its specific double bond positions (10Z,13Z), which confer distinct chemical and biological properties. This makes it a valuable compound for studying the effects of polyunsaturated fatty acids with different double bond configurations .

生物活性

Delta 10 cis-13 nonadecadienoic acid methyl ester (also known as methyl 10,13-nonadecadienoate) is a fatty acid methyl ester with potential biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and unsaturated bonds. The chemical formula is , and it belongs to the group of fatty acid methyl esters (FAMEs). These compounds are known for their diverse biological activities due to their structural characteristics.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

- Case Study : A study on cyanobacterial extracts showed that compounds similar to this compound had high antioxidant activity, measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The extracts demonstrated effective scavenging of free radicals, indicating the potential of these compounds in health applications .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens.

- Research Findings : In a study assessing the antimicrobial properties of fatty acids, this compound was found to inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing its potential as a natural preservative in food products .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest.

- Evidence : Fatty acids like this compound have been linked to the modulation of inflammatory pathways. Studies indicate that these compounds can reduce pro-inflammatory cytokines in vitro, suggesting their role in managing inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH and ABTS assays | High radical scavenging activity |

| Antimicrobial | MIC determination | Effective against gram-positive and gram-negative bacteria |

| Anti-inflammatory | Cytokine assays | Reduced levels of pro-inflammatory cytokines |

特性

IUPAC Name |

methyl (10Z,13Z)-nonadeca-10,13-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAXJAJXYOYNTA-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29204-30-6 | |

| Record name | Methyl 10,13-nonadecadienoate, (10Z,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 10,13-NONADECADIENOATE, (10Z,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DA0W20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。